molecular formula C11H14ClNOS B13233305 1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one

1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13233305
M. Wt: 243.75 g/mol
InChI Key: AOJXGPCNBBVIHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one is a chemical compound with the molecular formula C11H14ClNOS and a molecular weight of 243.75 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of 1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one involves several steps. One common synthetic route includes the reaction of 3-chloro-2-methylaniline with thiophosgene under controlled conditions to form the desired product . The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-[(3-Chloro-2-methylphenyl)imino]-1lambda6-thiolan-1-one can be compared with similar compounds such as:

Properties

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)iminothiolane 1-oxide

InChI

InChI=1S/C11H14ClNOS/c1-9-10(12)5-4-6-11(9)13-15(14)7-2-3-8-15/h4-6H,2-3,7-8H2,1H3

InChI Key

AOJXGPCNBBVIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=S2(=O)CCCC2

Origin of Product

United States

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